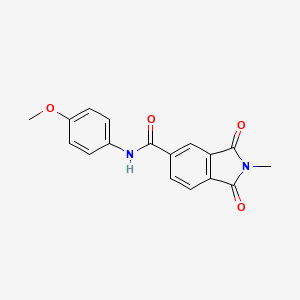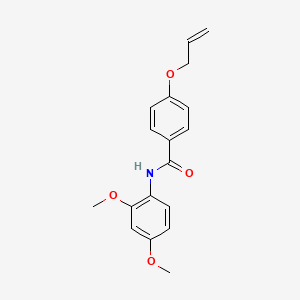![molecular formula C15H23N3O3S B4411517 1-[(dimethylamino)sulfonyl]-N-(2-methylphenyl)-4-piperidinecarboxamide](/img/structure/B4411517.png)
1-[(dimethylamino)sulfonyl]-N-(2-methylphenyl)-4-piperidinecarboxamide
Overview
Description
1-[(Dimethylamino)sulfonyl]-N-(2-methylphenyl)-4-piperidinecarboxamide, commonly known as DAPT, is a chemical compound that has been extensively studied for its potential use in scientific research. DAPT is a γ-secretase inhibitor, which means that it inhibits the activity of the γ-secretase enzyme. This enzyme is involved in the processing of the amyloid precursor protein, which is a key factor in the development of Alzheimer's disease. In addition to its potential use in Alzheimer's research, DAPT has also been studied for its effects on cancer cells, stem cells, and other areas of scientific research.
Mechanism of Action
DAPT works by inhibiting the activity of the γ-secretase enzyme, which is involved in the processing of the amyloid precursor protein. This leads to a decrease in the production of amyloid beta peptides, which are believed to play a key role in the development of Alzheimer's disease. In addition to its effects on the γ-secretase enzyme, DAPT has also been shown to inhibit the activity of other enzymes involved in the processing of proteins.
Biochemical and Physiological Effects
DAPT has been shown to have a number of biochemical and physiological effects. One of the most significant effects is its ability to inhibit the production of amyloid beta peptides, which are believed to play a key role in the development of Alzheimer's disease. In addition to its effects on amyloid beta production, DAPT has also been shown to have effects on cancer cells, stem cells, and other areas of scientific research.
Advantages and Limitations for Lab Experiments
One of the main advantages of using DAPT in lab experiments is its ability to selectively inhibit the activity of the γ-secretase enzyme. This allows researchers to study the effects of inhibiting this enzyme without affecting other enzymes involved in protein processing. However, there are also limitations to using DAPT in lab experiments. One limitation is that it can be toxic to cells at high concentrations, which can limit its use in certain experiments. In addition, DAPT can be expensive to synthesize, which can also limit its use in certain experiments.
Future Directions
There are a number of future directions for research involving DAPT. One area of research is its potential use in Alzheimer's disease. Studies have shown that DAPT can inhibit the production of amyloid beta peptides, which are believed to play a key role in the development of Alzheimer's disease. In addition, DAPT has also been shown to have effects on cancer cells, stem cells, and other areas of scientific research. Future research could explore the potential use of DAPT in these areas, as well as its potential use in other areas of scientific research.
Scientific Research Applications
DAPT has been extensively studied for its potential use in scientific research. One of the most promising areas of research is its use in Alzheimer's disease. Studies have shown that DAPT can inhibit the production of amyloid beta peptides, which are believed to play a key role in the development of Alzheimer's disease. In addition to its potential use in Alzheimer's research, DAPT has also been studied for its effects on cancer cells, stem cells, and other areas of scientific research.
properties
IUPAC Name |
1-(dimethylsulfamoyl)-N-(2-methylphenyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3S/c1-12-6-4-5-7-14(12)16-15(19)13-8-10-18(11-9-13)22(20,21)17(2)3/h4-7,13H,8-11H2,1-3H3,(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNLSVAWWOHCSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2CCN(CC2)S(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{4-[2-(1-piperidinyl)ethoxy]phenyl}-2-butanone hydrochloride](/img/structure/B4411444.png)
![4-(benzyloxy)-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B4411451.png)
![2-{[5-(2-chloro-4-methylphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(3-methylphenyl)acetamide](/img/structure/B4411459.png)
![N-(3-{[(3-chlorophenyl)amino]sulfonyl}-2,4,6-trimethylphenyl)acetamide](/img/structure/B4411468.png)
![N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B4411480.png)
![2-{[5-(3-chloro-4-methylphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-cyclohexylacetamide](/img/structure/B4411498.png)
![4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl propionate](/img/structure/B4411499.png)

![2-[2-(methylamino)-2-oxoethoxy]-N-(1-methyl-3-phenylpropyl)benzamide](/img/structure/B4411510.png)
![2-chlorobenzyl ethyl tricyclo[3.2.2.0~2,4~]non-8-ene-6,7-dicarboxylate](/img/structure/B4411521.png)
![4-{[(4-chloro-2-methylphenyl)amino]carbonyl}phenyl propionate](/img/structure/B4411529.png)

![2,6-dimethyl-4-{2-[2-(5-methyl-2-nitrophenoxy)ethoxy]ethyl}morpholine hydrochloride](/img/structure/B4411535.png)
